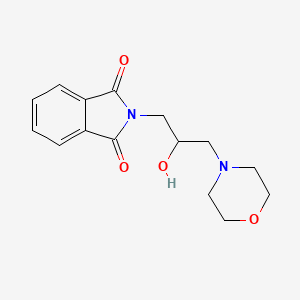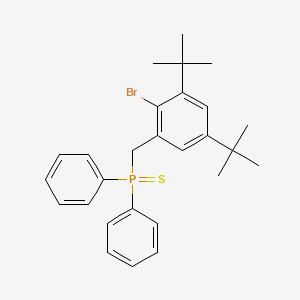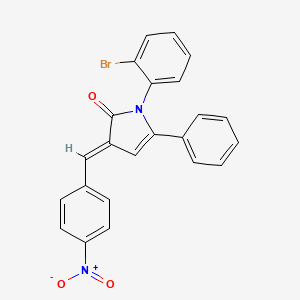
N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide is a complex organic compound with the molecular formula C16H16Cl3N3OS. This compound is known for its unique structure, which includes a trichloromethyl group, a naphthylamino group, and a carbothioyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 1-naphthylamine with carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products include amines or alcohols.
Substitution: The major products are substituted derivatives of the original compound.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)propanamide
- N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ethyl)propanamide
- N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)propanamide
Uniqueness
N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthylamino group, in particular, contributes to its potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H16Cl3N3OS |
|---|---|
Molecular Weight |
404.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]propanamide |
InChI |
InChI=1S/C16H16Cl3N3OS/c1-2-13(23)21-14(16(17,18)19)22-15(24)20-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,2H2,1H3,(H,21,23)(H2,20,22,24) |
InChI Key |
IBZIVQQYRQARKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-nitrophenyl)sulfonyl]aspartic acid](/img/structure/B11699657.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11699658.png)



![1-[4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11699685.png)
![2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide](/img/structure/B11699692.png)
![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11699698.png)
![(4Z)-4-[[3-(Acetyloxy)phenyl]methylene]-2-phenyl-5(4H)-oxazolone](/img/structure/B11699720.png)

![(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699747.png)
![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11699753.png)
![methyl 3-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11699756.png)
